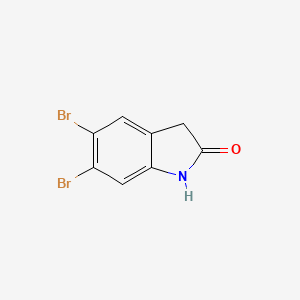
5,6-Dibromoindolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dibromoindolin-2-one is a brominated derivative of indole, a heterocyclic aromatic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,6-Dibromoindolin-2-one can be synthesized through the bromination of indole derivatives. One common method involves the reaction of indole with N-bromosuccinimide (NBS) in an aqueous t-butyl alcohol solution. This reaction typically requires 2 to 3 molar equivalents of N-bromosuccinimide . The reaction conditions are mild, and the process is relatively straightforward, making it a convenient method for preparing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dibromoindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form indole-2,3-diones.
Reduction Reactions: Reduction can lead to the formation of less brominated or debrominated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various substituted indole derivatives.
Oxidation: Major products are indole-2,3-diones.
Reduction: Products include less brominated or debrominated indole derivatives.
Applications De Recherche Scientifique
5,6-Dibromoindolin-2-one has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other brominated indole derivatives and indole-2,3-diones.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as an anticancer agent and its role in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,6-Dibromoindolin-2-one involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing therapeutic agents.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3-Dibromo-1,3-dihydroindol-2-one
- 5,7-Dibromo-1,3-dihydroindol-2-one
- 6-Bromo-5-methyl-1,3-dihydroindol-2-one
Uniqueness
5,6-Dibromoindolin-2-one is unique due to the specific positioning of the bromine atoms on the indole ring. This positioning influences its chemical reactivity and biological activity, making it distinct from other brominated indole derivatives. Its unique properties make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
612487-49-7 |
|---|---|
Formule moléculaire |
C8H5Br2NO |
Poids moléculaire |
290.94 g/mol |
Nom IUPAC |
5,6-dibromo-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H5Br2NO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12) |
Clé InChI |
MVPGDKVBKNRUMN-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC(=C(C=C2NC1=O)Br)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














